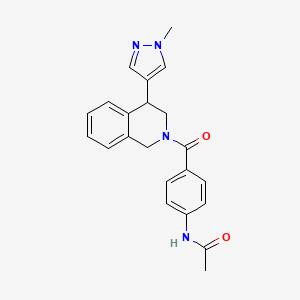
N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a pyrazole ring and an isoquinoline moiety . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives, have been synthesized through various organic reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Discovery
The pyrazole moiety within the compound is a common scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules . This compound could serve as a lead structure for the development of new therapeutic agents. Its structural complexity allows for a high degree of specificity and the potential to interact with various biological targets.
Agrochemistry: Pesticide Development
Compounds with a pyrazole core are often explored for their agrochemical properties . This compound could be investigated for its efficacy as a pesticide, potentially leading to the development of new products that protect crops from pests without harming the environment.
Coordination Chemistry: Ligand Synthesis
The compound’s multiple potential binding sites make it an interesting candidate for the synthesis of ligands in coordination chemistry . It could be used to create complex structures with metals, which have applications ranging from catalysis to materials science.
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, the compound could be utilized to design catalysts that facilitate various chemical reactions . Its structural features might allow for the development of catalysts with unique properties, such as high selectivity or stability under certain conditions.
Biochemistry: Enzyme Inhibition
The compound’s ability to interact with enzymes could be harnessed to develop new enzyme inhibitors . These inhibitors could be used to study enzyme function or as potential treatments for diseases where enzyme regulation is disrupted.
Pharmacology: Soluble Epoxide Hydrolase Inhibition
Research has indicated that pyrazole derivatives can act as soluble epoxide hydrolase (sEH) inhibitors . This compound could be studied for its potential to modulate blood pressure and inflammatory responses by inhibiting sEH activity.
Synthetic Chemistry: Heterocyclic Building Blocks
The compound could be used as a building block in synthetic chemistry to construct more complex heterocyclic structures . Its versatility could lead to the discovery of new reactions and the synthesis of novel compounds.
Propiedades
IUPAC Name |
N-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(27)24-19-9-7-16(8-10-19)22(28)26-13-17-5-3-4-6-20(17)21(14-26)18-11-23-25(2)12-18/h3-12,21H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXPGXBAVLSBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)
![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)

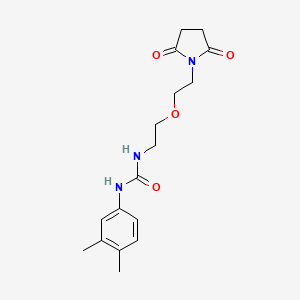
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2924716.png)
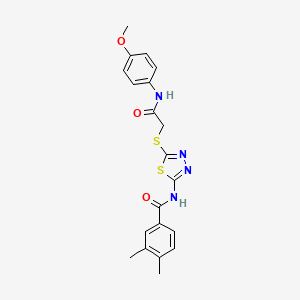
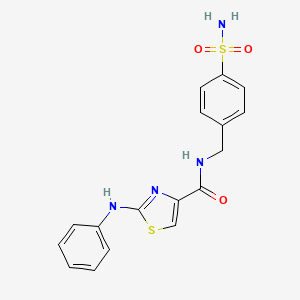

![Ethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B2924724.png)
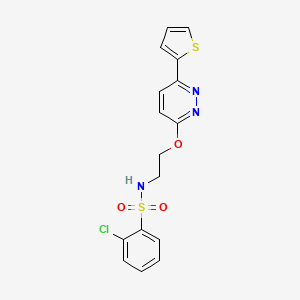
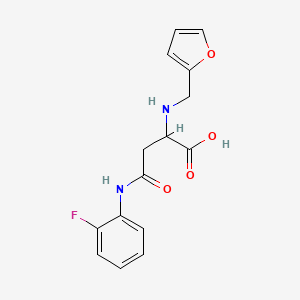
![Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate](/img/structure/B2924729.png)
![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2924732.png)